1-[1,1'-Biphenyl]-4-yl-3-[(4-fluorophenyl)sulfonyl]-1-propanone
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Overview
Description
1-[1,1’-Biphenyl]-4-yl-3-[(4-fluorophenyl)sulfonyl]-1-propanone is an organic compound that features a biphenyl core with a fluorophenyl sulfonyl group and a propanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1,1’-Biphenyl]-4-yl-3-[(4-fluorophenyl)sulfonyl]-1-propanone typically involves the following steps:
Formation of Biphenyl Core: The biphenyl core can be synthesized through a Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid with an aryl halide in the presence of a palladium catalyst.
Introduction of Fluorophenyl Sulfonyl Group: The fluorophenyl sulfonyl group can be introduced via a sulfonylation reaction, where a fluorophenyl sulfonyl chloride reacts with the biphenyl core under basic conditions.
Addition of Propanone Moiety: The final step involves the addition of the propanone moiety through a Friedel-Crafts acylation reaction, where an acyl chloride reacts with the biphenyl core in the presence of a Lewis acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of more efficient catalysts and reagents to improve yield and reduce costs.
Chemical Reactions Analysis
Types of Reactions
1-[1,1’-Biphenyl]-4-yl-3-[(4-fluorophenyl)sulfonyl]-1-propanone can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Amines, thiols, and other nucleophiles under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-[1,1’-Biphenyl]-4-yl-3-[(4-fluorophenyl)sulfonyl]-1-propanone has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: It can be used in the development of advanced materials, such as polymers and liquid crystals, due to its unique structural properties.
Biological Studies: The compound can be used in biological studies to investigate its effects on various biological pathways and its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of 1-[1,1’-Biphenyl]-4-yl-3-[(4-fluorophenyl)sulfonyl]-1-propanone involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1-[1,1’-Biphenyl]-4-yl-3-[(4-chlorophenyl)sulfonyl]-1-propanone: Similar structure but with a chlorine atom instead of fluorine.
1-[1,1’-Biphenyl]-4-yl-3-[(4-methylphenyl)sulfonyl]-1-propanone: Similar structure but with a methyl group instead of fluorine.
Uniqueness
1-[1,1’-Biphenyl]-4-yl-3-[(4-fluorophenyl)sulfonyl]-1-propanone is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity, biological activity, and physical properties. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets .
Properties
IUPAC Name |
3-(4-fluorophenyl)sulfonyl-1-(4-phenylphenyl)propan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17FO3S/c22-19-10-12-20(13-11-19)26(24,25)15-14-21(23)18-8-6-17(7-9-18)16-4-2-1-3-5-16/h1-13H,14-15H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEKDJDHVNPATSX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)CCS(=O)(=O)C3=CC=C(C=C3)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17FO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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